3-Pentylcyclohexan-1-one
Description
3-Pentylcyclohexan-1-one is a cyclic ketone derivative featuring a pentyl substituent at the 3-position of the cyclohexanone ring. Its molecular formula is C₁₁H₂₀O, with a molecular weight of 168.28 g/mol.
Properties
CAS No. |
69824-92-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-pentylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-2-3-4-6-10-7-5-8-11(12)9-10/h10H,2-9H2,1H3 |
InChI Key |
MVBUXNZHMMAGGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCC(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Cyclohexane vs. Cyclohexanone/Cyclohexenone Backbone Undecylcyclohexane lacks a functional group, making it nonpolar and suitable for hydrophobic applications like lubricants . In contrast, this compound contains a ketone group, increasing polarity and enabling hydrogen bonding. 3-(1-Propenyl)-2-cyclohexen-1-one and beta-Ionone feature α,β-unsaturated ketones (enones), which enhance reactivity toward nucleophilic additions and cycloadditions due to conjugation .
Substituent Effects The pentyl chain in this compound provides moderate hydrophobicity, balancing solubility in organic solvents. Comparatively, Undecylcyclohexane’s longer undecyl chain (C₁₁H₂₃) drastically reduces water solubility . beta-Ionone’s trimethyl and butenyl groups contribute to its volatility and floral odor, critical for fragrance applications .
Molecular Weight and Applications
- Lower molecular weight compounds like 3-(1-Propenyl)-2-cyclohexen-1-one (136.19 g/mol) may exhibit higher volatility, whereas Undecylcyclohexane (238.45 g/mol) is likely a high-boiling-point liquid .
- This compound’s intermediate molecular weight (168.28 g/mol) suggests utility as a solvent or synthetic intermediate.
Reactivity and Hazard Considerations
- Ketone Reactivity: The ketone group in this compound makes it susceptible to nucleophilic attacks (e.g., Grignard reactions), similar to beta-Ionone .
- Hazards: While specific data for this compound is unavailable, cyclohexanone derivatives generally require precautions against eye/skin irritation. For example, Undecylcyclohexane mandates first-aid measures for inhalation or contact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
